Dihydrodaidzein-7,4'-dimethylether Dihydrodaidzein-7,4'-dimethylether
Brand Name: Vulcanchem
CAS No.: 15236-11-0
VCID: VC0191136
InChI: InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC
Molecular Formula: C17H16O4
Molecular Weight: 284.31

Dihydrodaidzein-7,4'-dimethylether

CAS No.: 15236-11-0

Cat. No.: VC0191136

Molecular Formula: C17H16O4

Molecular Weight: 284.31

* For research use only. Not for human or veterinary use.

Dihydrodaidzein-7,4'-dimethylether - 15236-11-0

CAS No. 15236-11-0
Molecular Formula C17H16O4
Molecular Weight 284.31
IUPAC Name 7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
SMILES COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC

Chemical Identity and Structure

Dihydrodaidzein-7,4'-dimethylether (CAS No. 15236-11-0) is chemically classified as an isoflavanone with the IUPAC name 7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one . This compound is characterized by its isoflavone backbone with methoxy groups at the 7 and 4' positions. The molecular formula is C17H16O4 with a molecular weight of 284.31 g/mol .

Structural Identifiers

The compound can be identified through various chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of Dihydrodaidzein-7,4'-dimethylether

ParameterIdentifier
CAS Number15236-11-0
IUPAC Name7-methoxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Synonyms4',7-Dimethoxyisoflavanone; 7,4'-Dimethoxyisoflavanone; Dihydrodaidzein-7,4'-dimethyl ether
Standard InChIInChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-9,15H,10H2,1-2H3
SMILESCOC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC
PubChem Compound584464

Physical Properties

The compound exhibits distinct physical characteristics that are important for its identification and handling in laboratory settings, as outlined in Table 2.

Table 2: Physical Properties of Dihydrodaidzein-7,4'-dimethylether

PropertyValue
Molecular Weight284.31 g/mol
Physical StatePowder
Melting Point125.5-126 °C
Boiling Point468.8±45.0 °C (Predicted)
Density1.204±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol

Synthesis and Isolation Methods

Chemical Synthesis

Dihydrodaidzein-7,4'-dimethylether can be synthesized through the methylation of dihydrodaidzein. This process involves the addition of methyl groups to the hydroxyl groups at positions 7 and 4' of the dihydrodaidzein molecule. The synthesis typically requires:

  • A starting material of dihydrodaidzein

  • A methylating agent such as methyl iodide or dimethyl sulfate

  • A basic environment to facilitate the reaction

  • Appropriate purification techniques to isolate the final product

The reaction occurs under controlled conditions, and the resulting compound is typically purified using chromatographic techniques to achieve high purity levels (≥95%) .

Natural Sources

While the compound itself is primarily obtained through synthetic routes, its parent compound daidzein is naturally found in soy and other legumes. The metabolic pathways of daidzein in both plants and after human consumption have been extensively studied, with dihydrodaidzein being an important metabolite in this pathway .

Relationship to Isoflavone Metabolism

Metabolic Pathway Position

Dihydrodaidzein-7,4'-dimethylether is structurally related to key compounds in the isoflavone metabolic pathway. Understanding its position in this pathway is essential for comprehending its potential biological significance .

Table 3: Isoflavone Metabolic Pathway Components

CompoundPosition in PathwayRole
DaidzeinParent compoundPrimary isoflavone
Dihydrodaidzein (DHD)First metaboliteIntermediate
Dihydrodaidzein-7,4'-dimethyletherMethylated derivativeModified intermediate
O-desmethylangolensin (O-DMA)Further metaboliteSecondary metabolite
EquolFinal metaboliteBiologically active end product

Analytical Detection Methods

The detection and quantification of dihydrodaidzein-7,4'-dimethylether and related isoflavones in biological samples typically employ sophisticated analytical techniques. These methods are crucial for studying isoflavone metabolism and bioavailability .

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is commonly used for the identification and quantification of isoflavones and their metabolites in biological samples. For dihydrodaidzein and its derivatives, the following analytical parameters are typically employed:

  • Column: Synergi Polar-RP or similar C8 columns

  • Mobile phase: Water and acetonitrile (both containing 10 mM ammonium acetate)

  • Detection: Multiple reaction monitoring mode with specific mass transitions

  • For dihydrodaidzein: m/z 255/149

Biological Activities and Research Context

ActivityEvidence LevelNotes
Antioxidant effectsIndirectBased on daidzein studies
Anti-inflammatory propertiesIndirectBased on daidzein metabolites
Estrogenic/Anti-estrogenicTheoreticalAs a modified phytoestrogen
Metabolic regulationIndirectBased on similar isoflavones
Cancer cell inhibitionLimitedRequires further investigation

Research Context

Dihydrodaidzein-7,4'-dimethylether is primarily studied in the context of isoflavone metabolism research. The compound represents a modified intermediate in the metabolic pathway of daidzein, which has been extensively studied for its health implications .

Research on isoflavones has shown that metabolites like dihydrodaidzein and its derivatives may have different bioactivities compared to their parent compounds. For instance, equol, a downstream metabolite of dihydrodaidzein, has demonstrated greater estrogenic activity than daidzein itself .

Related Compounds and Comparative Analysis

Structural Relatives

Several compounds share structural similarities with dihydrodaidzein-7,4'-dimethylether, particularly within the isoflavone family. A comparison helps understand the structural variations and their potential impact on biological activities .

Table 5: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Dihydrodaidzein-7,4'-dimethyletherC17H16O4284.31Methoxy groups at positions 7 and 4'
DihydrodaidzeinC15H12O4256.25Hydroxyl groups instead of methoxy groups
DaidzeinC15H10O4254.24Double bond between C2 and C3; hydroxyl groups
2,3-Dihydroamentoflavone 7,4'-dimethyl etherC32H24O10568.53Biflavonoid structure; additional complexity

Biflavonoid Connection

An interesting structural relative is 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (CAS: 873999-88-3), a biflavonoid that can be isolated from the aerial parts of Selaginella delicatula. This compound exhibits cytotoxicities against P-388 and HT-29 cell lines, with ED50 values of 3.50 and 5.25 µg/mL, respectively . The structural relationship suggests potential similar activities for dihydrodaidzein-7,4'-dimethylether, though this requires dedicated research for confirmation.

SupplierTypical Package SizePurityApproximate Price Range (2025)Notes
Carl ROTH5 mg≥95%€129.00-€138.70Ready for dispatch in 3-4 weeks
CymitQuimica5 mgMin. 95%€187.00Estimated delivery May 2, 2025
A2B ChemVariousNot specifiedCustom pricingTypically in stock
Vulcan ChemNot specifiedResearch gradeNot providedFor research use only

Applications in Research

The compound is primarily used for:

  • Analytical standards in isoflavone metabolism studies

  • Investigation of structure-activity relationships in isoflavone research

  • Metabolic pathway elucidation for daidzein

  • Comparative studies with other methylated isoflavones

  • Development and validation of analytical methods for isoflavone detection

Future Research Directions

The current literature suggests several promising avenues for future research on dihydrodaidzein-7,4'-dimethylether:

  • Detailed Biological Activity Profiling: Direct studies on the biological activities of dihydrodaidzein-7,4'-dimethylether are needed to assess its effects on various cellular pathways and disease models.

  • Comparative Metabolic Studies: Further research could elucidate the differences in metabolism and bioavailability between dihydrodaidzein-7,4'-dimethylether and other related compounds .

  • Structure-Activity Relationships: Systematic studies comparing the activities of differentially methylated isoflavones could provide insights into the impact of methylation patterns on biological properties .

  • Potential Health Applications: Based on the activities of related compounds, investigations into potential health benefits in areas such as hormone-dependent conditions, metabolic disorders, or inflammation could be valuable .

  • Synthesis Optimization: Development of more efficient synthesis methods could facilitate larger-scale production for research purposes.

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